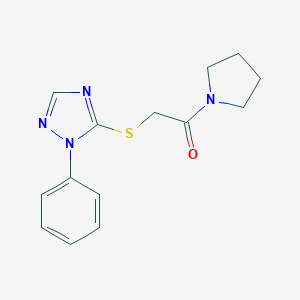

![molecular formula C13H18N4OS2 B269895 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269895.png)

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in various physiological processes, including inflammation, immune response, and neurotransmission.

Mecanismo De Acción

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide selectively binds to the P2Y6 receptor and blocks its activation by the endogenous ligand UDP. This receptor is coupled to the Gq/11 protein, which activates the phospholipase C (PLC) signaling pathway and leads to the release of intracellular calcium and the activation of protein kinase C (PKC). By inhibiting this pathway, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide reduces the downstream effects of P2Y6 receptor activation, such as cytokine release, cell proliferation, and migration.

Biochemical and Physiological Effects

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, it has been found to inhibit the release of TNF-α, IL-1β, and IL-6 in microglial cells stimulated with lipopolysaccharide (LPS), suggesting its anti-inflammatory activity. It has also been shown to reduce the proliferation and migration of breast cancer cells by inhibiting the activation of the PI3K/Akt and MAPK/ERK signaling pathways. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has been found to enhance glucose-stimulated insulin secretion in pancreatic β-cells, indicating its potential as a therapeutic agent for diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several advantages as a tool compound for studying the P2Y6 receptor. It is highly selective and potent, with an IC50 value in the nanomolar range. It has also been shown to be stable in various biological matrices, such as serum and brain tissue. However, there are some limitations to its use in lab experiments. For example, it has poor water solubility, which can affect its bioavailability and pharmacokinetics. It also has a relatively short half-life in vivo, which may require frequent dosing or the use of sustained-release formulations.

Direcciones Futuras

There are several future directions for the research on N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide and the P2Y6 receptor. One area of interest is the role of this receptor in the regulation of immune response and inflammation. It has been suggested that P2Y6 receptor activation may contribute to the pathogenesis of various inflammatory diseases, such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. Therefore, the development of selective P2Y6 receptor antagonists, such as N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, may have therapeutic potential for these conditions. Another area of interest is the role of P2Y6 receptor in cancer progression and metastasis. It has been shown that this receptor is overexpressed in various types of cancer, and its activation promotes tumor growth and invasion. Therefore, the use of P2Y6 receptor antagonists, such as N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, may represent a novel approach for cancer therapy.

Métodos De Síntesis

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves the reaction of 4-tert-butyl-2-aminothiazole with 2-((1-methyl-1H-imidazol-2-yl)thio)acetic acid in the presence of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is purified by column chromatography and characterized by NMR and mass spectrometry.

Aplicaciones Científicas De Investigación

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has been widely used as a tool compound to study the function of the P2Y6 receptor in various biological systems. For example, it has been shown to inhibit the release of pro-inflammatory cytokines in microglial cells, which are involved in neuroinflammation and neurodegenerative diseases. It has also been found to reduce the proliferation and migration of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. Furthermore, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has been used to investigate the role of P2Y6 receptor in the regulation of insulin secretion, bone formation, and cardiac function.

Propiedades

Nombre del producto |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide |

|---|---|

Fórmula molecular |

C13H18N4OS2 |

Peso molecular |

310.4 g/mol |

Nombre IUPAC |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |

InChI |

InChI=1S/C13H18N4OS2/c1-13(2,3)9-7-19-11(15-9)16-10(18)8-20-12-14-5-6-17(12)4/h5-7H,8H2,1-4H3,(H,15,16,18) |

Clave InChI |

FQWVVSVOUDDAPR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NC=CN2C |

SMILES canónico |

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NC=CN2C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)

![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)

![6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)

![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)

![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)

![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)

![2-[2-[4-(2,2-dichlorocyclopropyl)phenyl]-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B269880.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B269882.png)